Holmium bromide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

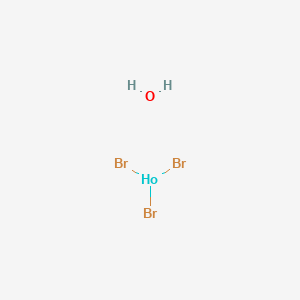

Holmium bromide hydrate is a chemical compound with the formula HoBr₃·xH₂O. It is a highly water-soluble crystalline source of holmium, compatible with bromides and lower (acidic) pH environments . Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties .

Vorbereitungsmethoden

Holmium bromide hydrate can be synthesized through the reaction of holmium oxide with hydrobromic acid. The main steps include:

Dissolution: Holmium oxide is dissolved in hot concentrated hydrobromic acid.

Crystallization: The solution is then allowed to crystallize, forming hydrated holmium bromide.

Dehydration: The hydrated compound can be further dehydrated to obtain anhydrous holmium bromide.

Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Holmium bromide hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form holmium oxide.

Reduction: It can be reduced to elemental holmium.

Substitution: It can participate in substitution reactions where the bromide ions are replaced by other anions.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and various salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Magnetic Materials

Holmium bromide hydrate plays a significant role in the development of high-performance magnets. Its magnetic properties are crucial for applications that require strong magnetic fields, such as:

- MRI Machines : Holmium compounds are utilized to enhance the magnetic resonance imaging process, improving image quality.

- Permanent Magnets : The compound contributes to the creation of magnets that can maintain their magnetization over time.

Lasers

In laser technology, this compound serves as a dopant in solid-state lasers. It enhances the efficiency and output of lasers, which is vital for:

- Medical Applications : Lasers doped with holmium are used in various medical procedures, including surgery and dermatology.

- Industrial Uses : The compound's ability to emit specific wavelengths makes it suitable for cutting and welding applications.

Optoelectronics

This compound is employed in the manufacture of optoelectronic devices, where it improves the performance of components such as:

- LEDs : Enhances light emission efficiency.

- Photodetectors : Increases sensitivity and response time.

Medical Imaging

The unique properties of holmium compounds make them valuable in medical imaging techniques. For instance:

- Contrast Agents : Holmium-containing materials are being explored as contrast agents for MRI, providing better image clarity due to their magnetic properties .

Case Study 1: Holmium-Containing Bioactive Glasses

Research has demonstrated that holmium-containing bioactive glasses can be effective in treating bone cancer. These glasses can be neutron activated, leading to targeted therapeutic effects. A study showed that formulations with high holmium content significantly favored pre-osteoblastic cell proliferation while inducing osteosarcoma cell death .

| Study Parameters | Results |

|---|---|

| Holmium Content | 5 wt.% |

| Cell Type | Osteosarcoma |

| Response Rate | 55% local response rate |

Case Study 2: MRI Contrast Agents

Holmium phosphate nanoparticles have been investigated as negative contrast agents for MRI. In vivo studies indicated that these nanoparticles could serve as next-generation contrast agents, offering improved imaging capabilities at high magnetic fields .

| Sample | r1 (1.44 T) | r2 (1.44 T) | r2 (9.4 T) |

|---|---|---|---|

| Ho27 | 0.062 | 8.043 | 382.91 |

| Ho48 | 0.066 | 17.319 | 489.91 |

Wirkmechanismus

The mechanism by which holmium bromide hydrate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it can interact with proteins and enzymes, affecting their function. In industrial applications, its unique magnetic and optical properties are utilized to enhance the performance of various devices .

Vergleich Mit ähnlichen Verbindungen

Holmium bromide hydrate can be compared with other similar compounds such as:

- Holmium chloride hydrate (HoCl₃·xH₂O)

- Holmium nitrate hydrate (Ho(NO₃)₃·xH₂O)

- Holmium acetate hydrate (Ho(C₂H₃O₂)₃·xH₂O)

These compounds share similar properties but differ in their specific applications and reactivity. This compound is unique due to its high solubility in water and compatibility with bromides, making it particularly useful in certain chemical and industrial processes .

Biologische Aktivität

Holmium bromide hydrate (HoBr3·xH2O) is a compound of the lanthanide series, notable for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its coordination chemistry, which involves interactions with various biological molecules. The compound typically exists as a trihydrate and exhibits significant solubility in water, making it accessible for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | HoBr3·xH2O |

| Molar Mass | Approximately 386.76 g/mol |

| Solubility | Soluble in water |

| Appearance | Yellow crystalline solid |

Research indicates that holmium ions can interact with biological systems in various ways:

- Metal Ion Interaction : Holmium ions can mimic essential metal ions in biological systems, potentially influencing enzymatic activities and cellular processes.

- DNA Binding : Studies suggest that lanthanide ions, including holmium, may intercalate into DNA structures, affecting replication and transcription processes. This interaction can lead to cytotoxic effects in certain cell lines .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that holmium compounds exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cells .

- Protein Binding Studies : Research has shown that holmium ions can bind to proteins, altering their structure and function. This binding is influenced by the coordination environment of the metal ion, which can affect protein stability and activity .

- Therapeutic Potential : Preliminary investigations into the use of holmium compounds in targeted drug delivery systems have been conducted. The unique properties of holmium allow for potential applications in photothermal therapy, where localized heating can induce cell death in tumor tissues .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tribromoholmium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ho.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFPAAHZCBVDRA-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ho](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2HoO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.